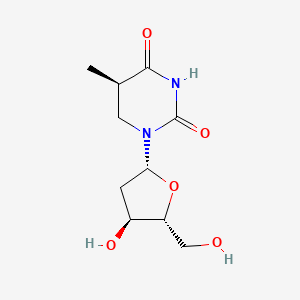
Thymidine, 5,6-dihydro-, (5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 5,6-dihydro-, (5R)- is a derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the thymidine molecule, resulting in a dihydro form. The (5R) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 5,6-dihydro-, (5R)- can be achieved through various methods. One common approach involves the reduction of thymidine using hydrogenation techniques. For instance, thymidine can be reacted with hydrogen in the presence of a palladium catalyst to yield the dihydro derivative . Another method involves the use of zinc powder in acetic acid to reduce 5-azapyrimidine nucleosides to their respective 5,6-dihydro derivatives .
Industrial Production Methods: Industrial production of Thymidine, 5,6-dihydro-, (5R)- typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine, 5,6-dihydro-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,6-dihydroxy derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5th and 6th carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: 5,6-dihydroxy-5,6-dihydrothymidine.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thymidine, 5,6-dihydro-, (5R)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA repair and replication processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
Wirkmechanismus
The mechanism of action of Thymidine, 5,6-dihydro-, (5R)- involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound targets thymidylate synthase and thymidine kinase, enzymes crucial for DNA synthesis . By inhibiting these enzymes, the compound can disrupt the proliferation of rapidly dividing cells, making it a potential candidate for anticancer and antiviral therapies.
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, which lacks the dihydro modification.
5,6-Dihydro-5-hydroxythymidine: Another derivative with a hydroxyl group at the 5th position.
5-Bromo-6-methoxy-5,6-dihydrothymidine: A brominated and methoxylated derivative with spermicidal and anti-HIV properties.
Uniqueness: Thymidine, 5,6-dihydro-, (5R)- is unique due to its specific stereochemistry and the presence of the dihydro modification. This structural difference imparts distinct biological activities and interactions compared to its analogs. Its ability to inhibit key enzymes involved in DNA synthesis and repair highlights its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
78216-59-8 |
|---|---|
Molekularformel |
C10H16N2O5 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
(5R)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
FEYHMSUYKIMUAL-ULAWRXDQSA-N |
Isomerische SMILES |
C[C@@H]1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)

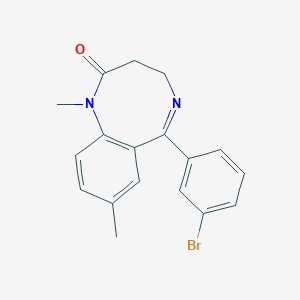
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)

![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
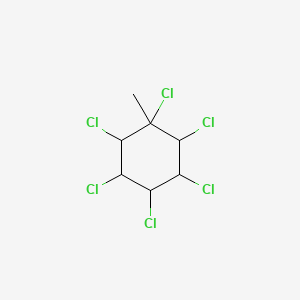

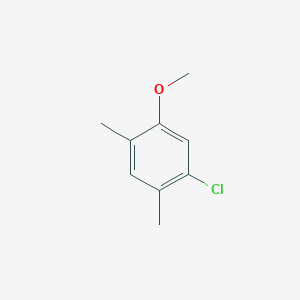
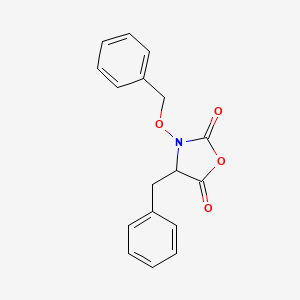
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)


